molecular formula C12H6Cl2N2 B11788984 5,6-Dichloro-2-phenylnicotinonitrile

5,6-Dichloro-2-phenylnicotinonitrile

Cat. No.: B11788984
M. Wt: 249.09 g/mol
InChI Key: VLGAOOPNCOSIOM-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-phenylnicotinonitrile is an organic compound with the molecular formula C12H6Cl2N2 It is a derivative of nicotinonitrile, featuring two chlorine atoms and a phenyl group attached to the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2-phenylnicotinonitrile typically involves the chlorination of 2-phenylnicotinonitrile. One common method is the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C}_5\text{H}_3\text{N} + 2\text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{C}_5\text{H}_2\text{Cl}_2\text{N} + 2\text{SO}_2 + 2\text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-phenylnicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: 5,6-Diamino-2-phenylnicotinonitrile or 5,6-Dithiophenyl-2-phenylnicotinonitrile.

    Reduction: 5,6-Dichloro-2-phenylaminomethylpyridine.

    Oxidation: 5,6-Dichloro-2-phenylpyridinecarboxylic acid.

Scientific Research Applications

5,6-Dichloro-2-phenylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-phenylnicotinonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-5-phenylnicotinonitrile
  • 5,6-Dichloro-2-methylnicotinonitrile
  • 5,6-Dichloro-2-ethylnicotinonitrile

Uniqueness

5,6-Dichloro-2-phenylnicotinonitrile is unique due to the presence of both chlorine atoms and a phenyl group, which confer distinct chemical and biological properties. Its specific substitution pattern and electronic structure make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H6Cl2N2

Molecular Weight

249.09 g/mol

IUPAC Name

5,6-dichloro-2-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C12H6Cl2N2/c13-10-6-9(7-15)11(16-12(10)14)8-4-2-1-3-5-8/h1-6H

InChI Key

VLGAOOPNCOSIOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2C#N)Cl)Cl

Origin of Product

United States

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